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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)oxazole

Cat. No.: B061471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The fluorophenyl oxazole scaffold is a privileged structure in medicinal chemistry,

demonstrating a wide range of biological activities. This guide provides a comparative analysis

of the structure-activity relationships (SAR) of various fluorophenyl oxazole derivatives,

focusing on their anticancer and anti-inflammatory properties. The information is compiled from

recent studies, with a focus on quantitative data to aid in the rational design of novel

therapeutic agents.

Anticancer Activity: Targeting VEGFR-2 in
Angiogenesis
Fluorophenyl oxazoles, particularly those embedded within fused ring systems like oxazolo[5,4-

d]pyrimidines, have emerged as potent inhibitors of Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 is a clinically

validated strategy for cancer treatment.

Quantitative SAR of Oxazolo[5,4-d]pyrimidines as
VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activities of a series of 2,5,7-trisubstituted

oxazolo[5,4-d]pyrimidines against VEGFR-2 kinase and Human Umbilical Vein Endothelial
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Cells (HUVEC). The data highlights the impact of substitutions at the C2, C5, and C7 positions

of the oxazolo[5,4-d]pyrimidine core.

Compound
ID

R1 (C2-
position)

R2 (C5-
position)

R3 (C7-
position)

VEGFR-2
IC50 (µM)[1]

HUVEC
IC50 (µM)[1]

1a

4-

Methoxyphen

yl

Methyl

4-

Methylphenyl

amino

0.33 0.29

1b
4-

Chlorophenyl
Methyl

4-

Methylphenyl

amino

0.45 0.41

1c
4-

Fluorophenyl
Methyl

4-

Methylphenyl

amino

0.52 0.48

1d Phenyl Methyl

4-

Methylphenyl

amino

0.88 0.75

1e

4-

Methoxyphen

yl

H

4-

Methylphenyl

amino

1.25 1.13

1f

4-

Methoxyphen

yl

Methyl

3-

Hydroxyphen

ylamino

0.41 0.35

1g

4-

Methoxyphen

yl

Methyl

4-

Chlorophenyl

amino

0.67 0.59

Key SAR Insights:

C2-Position: Substitution on the phenyl ring at the C2 position significantly influences activity.

Electron-donating groups, such as a 4-methoxy group (Compound 1a), are generally more

favorable than electron-withdrawing groups like chloro (Compound 1b) or fluoro (Compound

1c), or an unsubstituted phenyl ring (Compound 1d).[1][2]
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C5-Position: The presence of a methyl group at the C5 position is beneficial for activity, as

demonstrated by the higher IC50 values of the unsubstituted analogue (Compound 1e).[1]

C7-Position: The nature of the substituent at the C7 anilino moiety also plays a role. A 4-

methylphenylamino group appears to be optimal among the tested variations.

Experimental Protocols
VEGFR-2 Kinase Inhibition Assay:

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.

The assay measures the phosphorylation of a biotinylated poly(Glu, Tyr) substrate by the

VEGFR-2 kinase domain.

Reaction Mixture: Prepare a reaction mixture containing VEGFR-2 enzyme, the test

compound (at various concentrations), and the biotin-poly(GT) substrate in a kinase buffer.

Initiation: Start the reaction by adding ATP.

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 1 hour).

Detection: Stop the reaction and add a detection mixture containing europium-labeled anti-

phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

Measurement: After another incubation period, measure the TR-FRET signal. The signal is

proportional to the extent of substrate phosphorylation.

Data Analysis: Calculate the percentage of inhibition for each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay:

This cell-based assay assesses the antiproliferative activity of the compounds on endothelial

cells.

Cell Seeding: Seed HUVECs in 96-well plates and allow them to adhere overnight.
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Treatment: Replace the medium with fresh medium containing various concentrations of the

test compounds and VEGF to stimulate proliferation.

Incubation: Incubate the plates for 48-72 hours.

Quantification: Measure cell viability using a standard method such as the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is proportional

to the number of viable cells.

Data Analysis: Calculate the percentage of proliferation inhibition for each compound

concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow

Experimental Workflow

VEGF
VEGFR-2

Binds

PLCγActivates

PI3K
Activates

Fluorophenyl Oxazole
Inhibitor

Inhibits

PKC

Akt

Raf

Cell Proliferation
& Angiogenesis

MEK ERK

HUVEC Seeding Add VEGF &
Test Compound Incubate 48-72h MTT Assay Data Analysis (IC50)

Click to download full resolution via product page

Caption: VEGFR-2 signaling pathway and HUVEC proliferation assay workflow.

Anti-inflammatory Activity: Inhibition of p38α MAPK
and Pro-inflammatory Mediators
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Certain fluorophenyl oxazole-containing scaffolds, such as imidazo[2,1-b]thiazoles, have been

investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in

the inflammatory response. Inhibition of p38α can suppress the production of pro-inflammatory

cytokines and mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

Quantitative SAR of Fluorophenyl Imidazo[2,1-
b]thiazoles as p38α Inhibitors
The anti-inflammatory effects of a series of 3-(3-fluorophenyl)pyrimidinylimidazo[2,1-b]thiazole

derivatives were evaluated by their ability to inhibit p38α kinase and the production of NO and

PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound ID
Linker &
Terminal
Moiety

p38α IC50 (µM)
NO Release
IC50 (µM)

PGE2
Production
IC50 (µM)

2a Ethyl-amide 0.95 1.21 2.15

2b Propyl-amide 1.12 1.89 2.88

2c
Ethyl-

sulfonamide
0.81 1.55 1.98

2d
Propyl-

sulfonamide
0.68 1.32 0.87

2e

Propyl-

sulfonamide (p-

Cl)

0.68 1.29 0.89

Key SAR Insights:

Terminal Moiety: Compounds with a terminal sulfonamide moiety generally exhibit greater

potency against p38α and PGE2 production compared to those with an amide moiety.

Linker Length: A propyl linker between the pyrimidine ring and the terminal sulfonamide (as

in 2d and 2e) appears to be more favorable for p38α and PGE2 inhibition than an ethyl linker

(2c).
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Substituents on Sulfonamide: The introduction of a p-chloro substituent on the benzene

sulfonamide (2e) maintains high potency, indicating that this position can be modified to fine-

tune properties.

Experimental Protocols
p38α Kinase Inhibition Assay:

An in vitro kinase assay can be performed using recombinant human p38α.

Reaction Setup: In a microplate, combine recombinant p38α enzyme, the test compound at

various concentrations, and a specific substrate (e.g., ATF-2) in a kinase reaction buffer.

Reaction Initiation: Start the reaction by adding ATP.

Incubation: Incubate the plate at 30°C for a defined time.

Detection: Stop the reaction and quantify the phosphorylated substrate using an appropriate

method, such as an ELISA with a phospho-specific antibody or a luminescence-based ADP

detection kit.

Data Analysis: Determine the IC50 values from the dose-response curves.

Nitric Oxide (NO) Release Assay:

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture

supernatants.

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to

adhere.

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2

hours, followed by stimulation with LPS (e.g., 1 µg/mL).

Incubation: Incubate the cells for 24 hours.

Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent (a

mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
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Quantification: Measure the absorbance at 540 nm. The amount of nitrite is determined from

a sodium nitrite standard curve.

Data Analysis: Calculate the percentage inhibition of NO production and determine the IC50

values.

Prostaglandin E2 (PGE2) Production Assay:

Cell Treatment: Treat RAW 264.7 cells with test compounds and LPS as described for the

NO assay.

Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a

commercial enzyme-linked immunosorbent assay (ELISA) kit according to the

manufacturer's instructions.

Data Analysis: Determine the IC50 values for the inhibition of PGE2 production.

Logical Relationship in Anti-inflammatory SAR
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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